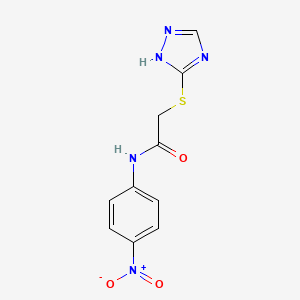![molecular formula C26H22N4O2S2 B11650644 N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] CAS No. 439133-18-3](/img/structure/B11650644.png)
N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two pyridin-2-ylsulfanylacetamide groups attached at the 4,4’ positions, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves the coupling of biphenyl derivatives with pyridin-2-ylsulfanylacetamide precursors. One common method includes the use of diazonium salts and subsequent coupling reactions under controlled conditions . The reaction conditions often involve the use of solvents like dioxane and catalysts such as perchloric acid to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] involves its interaction with molecular targets through coordination bonds and hydrogen bonding. The biphenyl core provides structural stability, while the pyridin-2-ylsulfanylacetamide groups facilitate binding to metal ions and other targets. This interaction can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with pyridine groups, used in similar applications.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): A biphenyl derivative with different functional groups, used in coordination chemistry.
Uniqueness
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] stands out due to its specific combination of biphenyl and pyridin-2-ylsulfanylacetamide groups, which provide unique binding properties and stability. This makes it particularly valuable in applications requiring strong and selective interactions with metal ions and other targets.
Propiedades
Número CAS |
439133-18-3 |
|---|---|
Fórmula molecular |
C26H22N4O2S2 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C26H22N4O2S2/c31-23(17-33-25-5-1-3-15-27-25)29-21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-24(32)18-34-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
Clave InChI |
APVWMOSAMXYICM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11650563.png)

![6-methoxy-3-[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]-2H-chromen-2-one](/img/structure/B11650572.png)
![N-[2-(dimethylamino)ethyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11650587.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hexanehydrazide](/img/structure/B11650596.png)
![N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11650598.png)
![Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650607.png)
![(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650617.png)

![8-ethoxy-1,3-dimethyl-6-(3,4,5-trimethoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650629.png)
![N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650631.png)
![5-[(2-methylpropoxy)methyl]-3-{(2E)-2-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl}dihydrofuran-2(3H)-one (non-preferred name)](/img/structure/B11650634.png)
![3-(3,4-dimethoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650637.png)
